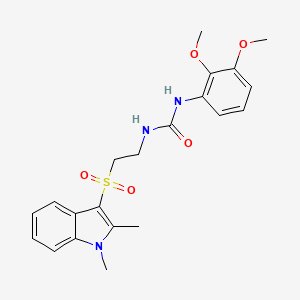
1-(2,3-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a urea functional group, a dimethoxyphenyl moiety, and an indole sulfonyl substituent, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : A study by Li et al. demonstrated that related indole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG-2, with IC50 values ranging from 0.39 μM to 0.71 μM . This suggests that the indole moiety may enhance anticancer activity.
- Mechanism of Action : The mechanism often involves the inhibition of key kinases such as Aurora-A, with compounds showing IC50 values as low as 0.16 μM against this target . This inhibition leads to disruption in mitotic processes, thereby inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structural features also suggest potential anti-inflammatory properties:
- Cytokine Inhibition : Similar compounds have been shown to reduce the expression of pro-inflammatory cytokines in vitro. For example, derivatives with a sulfonamide group have been reported to inhibit TNF-alpha and IL-6 production in macrophages .
Case Study 1: Indole Derivative Efficacy
A recent investigation into indole-based compounds revealed that those with a sulfonamide group exhibited enhanced anti-inflammatory effects compared to their non-sulfonyl counterparts. The study utilized an animal model of inflammation where treated groups showed a significant reduction in edema and inflammatory markers.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Indole-Sulfonamide A | 0.25 | TNF-alpha |
| Indole-Sulfonamide B | 0.30 | IL-6 |
Case Study 2: Anticancer Activity in MCF-7 Cells
Another study assessed the cytotoxic effects of various urea derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications to the urea structure could significantly enhance cytotoxicity.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Urea Derivative X | 0.45 | Aurora-A Inhibition |
| Urea Derivative Y | 0.35 | Apoptosis Induction |
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-20(15-8-5-6-10-17(15)24(14)2)30(26,27)13-12-22-21(25)23-16-9-7-11-18(28-3)19(16)29-4/h5-11H,12-13H2,1-4H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAELQOTAGQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














